molecular formula C13H10Cl3N5O3 B7052788 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea

1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea

Cat. No.: B7052788
M. Wt: 390.6 g/mol
InChI Key: ZGCVKVGOEAVOCH-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 3-nitrophenylmethyl group and a 3,5,6-trichloropyridin-2-ylamino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea typically involves the following steps:

    Formation of the 3-nitrophenylmethyl intermediate: This can be achieved by nitration of benzyl chloride to introduce the nitro group at the meta position.

    Preparation of the 3,5,6-trichloropyridin-2-ylamine: This involves chlorination of pyridine followed by amination to introduce the amino group.

    Coupling reaction: The final step involves the reaction of the 3-nitrophenylmethyl intermediate with 3,5,6-trichloropyridin-2-ylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorines on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyridine derivatives.

    Hydrolysis: Breakdown of the urea linkage to form corresponding amines and carbon dioxide.

Scientific Research Applications

1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea involves its interaction with specific molecular targets. The nitro group and the trichloropyridinyl moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Nitrophenyl)methyl]-3-[(2,4,6-trichloropyridin-3-yl)amino]urea
  • 1-[(4-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea
  • 1-[(3-Nitrophenyl)methyl]-3-[(3,5-dichloropyridin-2-yl)amino]urea

Uniqueness

1-[(3-Nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea stands out due to the specific positioning of the nitro group and the trichloropyridinyl moiety, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-3-[(3,5,6-trichloropyridin-2-yl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3N5O3/c14-9-5-10(15)12(18-11(9)16)19-20-13(22)17-6-7-2-1-3-8(4-7)21(23)24/h1-5H,6H2,(H,18,19)(H2,17,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCVKVGOEAVOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)NNC2=NC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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